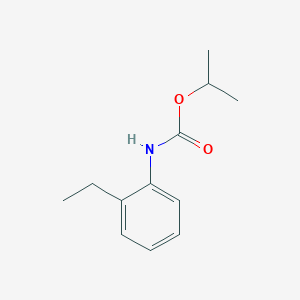
Isopropyl N-(2-ethylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl N-(2-ethylphenyl)carbamate is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.275 g/mol . It belongs to the class of carbamates, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl N-(2-ethylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of isocyanates with alcohols. For instance, the reaction of 2-ethylphenyl isocyanate with isopropanol under controlled conditions can yield the desired carbamate . Another method involves the use of carbamoyl chlorides, where the reaction of 2-ethylphenyl carbamoyl chloride with isopropanol produces the compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of catalysts and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in reactors with precise temperature and pressure control to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Isopropyl N-(2-ethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Isopropyl N-(2-ethylphenyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isopropyl N-(2-ethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function. The compound may inhibit or activate certain pathways, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Another carbamate with similar structural features but different functional groups.
Phenyl carbamate: Shares the carbamate functional group but has a phenyl group instead of the 2-ethylphenyl group.
Uniqueness
Isopropyl N-(2-ethylphenyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its 2-ethylphenyl group differentiates it from other carbamates, influencing its reactivity and interactions with other molecules .
Properties
CAS No. |
27058-78-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
propan-2-yl N-(2-ethylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-10-7-5-6-8-11(10)13-12(14)15-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
RZXAZSKLYQJFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















